4-benzyl-1-(4-bromobenzoyl)piperidine 4-benzyl-1-(4-bromobenzoyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11088281
InChI: InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2
SMILES: C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Molecular Formula: C19H20BrNO
Molecular Weight: 358.3 g/mol

4-benzyl-1-(4-bromobenzoyl)piperidine

CAS No.:

Cat. No.: VC11088281

Molecular Formula: C19H20BrNO

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-1-(4-bromobenzoyl)piperidine -

Specification

Molecular Formula C19H20BrNO
Molecular Weight 358.3 g/mol
IUPAC Name (4-benzylpiperidin-1-yl)-(4-bromophenyl)methanone
Standard InChI InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2
Standard InChI Key DVZAJQMGDDQZEQ-UHFFFAOYSA-N
SMILES C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

4-Benzyl-1-(4-bromobenzoyl)piperidine belongs to the class of N-substituted piperidines, featuring a six-membered nitrogen-containing ring. The benzyl group at the 4-position introduces steric bulk, while the 4-bromobenzoyl moiety at the 1-position contributes electrophilic reactivity. Key physicochemical parameters include:

PropertyValue
Molecular formulaC₁₉H₂₀BrNO
Average mass358.279 g/mol
Monoisotopic mass357.072826 g/mol
IUPAC name(4-Benzylpiperidin-1-yl)(4-bromophenyl)methanone
CAS Registry Number260428-71-5

The compound’s NMR spectrum (as inferred from analogous piperidine derivatives) typically shows aromatic proton signals between δ 7.28–7.39 ppm for the benzyl and bromophenyl groups, with piperidine ring protons appearing as triplets at δ 2.48–2.77 ppm .

Synthetic Methodologies

One-Pot Synthesis Strategies

While no direct synthesis route for 4-benzyl-1-(4-bromobenzoyl)piperidine is documented, analogous methods for N-benzyl-4-piperidone suggest adaptable protocols. A Chinese patent (CN116924967A) outlines a one-pot synthesis of N-benzyl-4-piperidone involving:

  • Michael Addition: Benzylamine reacts with methyl acrylate in methanol at 50–60°C to form a β-amino ester intermediate .

  • Cyclization: The intermediate undergoes base-mediated cyclization (e.g., with sodium methoxide in toluene) to yield the piperidone ring .

  • Functionalization: Subsequent acylation with 4-bromobenzoyl chloride under Friedel-Crafts conditions could introduce the bromobenzoyl group.

This approach emphasizes atom economy, with yields exceeding 80% for analogous structures . Critical parameters include:

  • Molar Ratios: A 3:1 ratio of acrylate to benzylamine minimizes side products.

  • Catalysts: Lithium chloride accelerates decarboxylation during cyclization.

Challenges in Scalability

Industrial production faces hurdles such as:

  • Purification Complexity: High-purity distillation under reduced pressure (1 mmHg) is required to isolate the final product .

  • Safety Concerns: Use of flammable solvents (e.g., toluene) necessitates explosion-proof equipment.

Physicochemical and Spectroscopic Characterization

Spectral Data

Although experimental spectra for 4-benzyl-1-(4-bromobenzoyl)piperidine are unavailable, extrapolation from related compounds suggests:

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 7.28–7.39 (m, 9H, benzyl and bromophenyl).

    • Piperidine protons: δ 3.65 (s, 2H, N-CH₂), 2.48–2.77 (t, 8H, ring CH₂) .

  • MS (EI): Predominant fragments at m/z 357 (M⁺), 228 (C₁₃H₁₄NO⁺), and 183 (C₆H₄Br⁺) .

Solubility and Stability

The compound is lipophilic (logP ≈ 3.5) and soluble in organic solvents (e.g., DMSO, chloroform). Stability studies indicate decomposition above 200°C, necessitating storage at –20°C under inert gas .

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